molecular formula C10H9NO3S B500804 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid CAS No. 165114-66-9

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid

Cat. No.: B500804
CAS No.: 165114-66-9
M. Wt: 223.25g/mol
InChI Key: KNYBGIVEDGJSBH-UHFFFAOYSA-N
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Description

2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid is a heterocyclic compound with a molecular formula of C10H9NO3S. It is known for its unique structure, which includes a benzothiazine ring fused with a carboxylic acid group.

Mechanism of Action

Target of Action

The primary targets of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid are currently unknown. This compound is a derivative of the 1,4-benzothiazine class of chemicals , which have been found to exhibit a range of pharmacological activities, suggesting that they may interact with multiple targets.

Mode of Action

Other 1,4-benzothiazine derivatives have been found to exhibit antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities , suggesting that they may interact with their targets in a variety of ways.

Biochemical Pathways

Given the broad range of activities exhibited by other 1,4-benzothiazine derivatives , it is likely that this compound may interact with multiple pathways.

Result of Action

Other 1,4-benzothiazine derivatives have been found to exhibit a range of pharmacological activities , suggesting that they may have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect a compound’s stability and its interactions with its targets. For this compound, it is recommended to store the compound at a temperature between 2 and 8 degrees Celsius .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenethiol with α-keto acids or their derivatives. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to facilitate cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid is unique due to its sulfur-containing benzothiazine ring, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs .

Properties

IUPAC Name

2-methyl-3-oxo-4H-1,4-benzothiazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-10(9(13)14)8(12)11-6-4-2-3-5-7(6)15-10/h2-5H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYBGIVEDGJSBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=CC=CC=C2S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl-2-methyl-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-carboxylate (0.251 g, 1 mmole) and 1N NaOH (2.2 ml, 2.2 mmoles) were stirred in dioxan (5 ml) for 48 hours at room temperature. The solvent was evaporated, water (5 ml) was added to the residue and it was acidified with 20% HCl to pH=2. The crystals which separated were filtered off by suction and recrystallized from absolute ethanol. Thus there were obtained 0.234 g (98.0%) of the title product in the form of white crystals, m.p. 164-°165° C.
Quantity
0.251 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
98%

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